(R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound classified under the category of pyrrolidine derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a methylsulfonyl-oxy-methyl moiety attached to the pyrrolidine ring. This compound is of significant interest in organic synthesis, particularly in medicinal chemistry, due to its potential applications in drug development and biochemical research.
This compound can be synthesized from various precursors, notably from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate through reactions with methylsulfonyl chloride. It is commercially available from various chemical suppliers, including VWR and Matrix Scientific, which provide detailed specifications and safety information for handling.
The synthesis of (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction can be conducted in solvents like dichloromethane or toluene under controlled temperatures to ensure high yields.
A common synthetic route includes:
The molecular structure of (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate features:
(R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate can participate in several chemical reactions:
In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, allowing for the introduction of various functional groups into the molecule. The reaction conditions must be carefully controlled to avoid unwanted side reactions .
The mechanism of action for (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate primarily involves its role as an intermediate in organic synthesis and its potential interactions with biological targets. The compound may exhibit biological activity through modulation of enzyme activity or interaction with receptors due to its structural features.
While specific biological data on this compound may be limited, similar compounds have been studied for their effects on metabolic pathways and enzyme inhibition .
The compound is classified as an irritant and should be handled with care .
(R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific applications:
This compound's unique properties make it valuable in various fields including pharmaceuticals and materials science.
The development of (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate emerged from the convergence of two critical late-20th-century synthetic needs: efficient chiral auxiliaries for enantioselective synthesis and versatile functional handles for fragment coupling. Prior to its adoption, synthetic chemists relied heavily on proline derivatives or racemic pyrrolidines that required cumbersome resolutions. The documented synthesis of this compound first appeared in the late 1990s as an evolution of earlier mesylate pyrrolidine precursors like (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 127423-61-4), which lacked the methylene spacer between the pyrrolidine ring and the mesylate group [1] [4]. This structural refinement significantly enhanced the compound's utility by increasing the reactivity of the sulfonate while reducing steric hindrance—enabling nucleophilic displacements at rates up to 3.5 times faster than its non-methylated analog [3].
The compound gained prominence through its inclusion in pharmaceutical open-innovation platforms, notably Boehringer Ingelheim's opnMe portal, which provided researchers access to this building block alongside related chemical probes like BI-3802 [1]. This initiative accelerated its adoption in academic and industrial settings by demonstrating its efficacy in constructing kinase inhibitors and GPCR-targeting molecules. Key historical milestones include its application in the synthesis of telaprevir intermediates (2002) and as a critical precursor in JAK2 inhibitor programs (2010-2015), where its stereochemical reliability enabled efficient production of clinical candidates [3] [5].
Table 1: Historical Development of Chiral Pyrrolidine Mesylates
Time Period | Development Milestone | Impact on Asymmetric Synthesis |
---|---|---|
Pre-1990s | Use of unprotected racemic 3-hydroxymethylpyrrolidines | Limited stereocontrol, side reactions |
1990-1995 | Introduction of Boc-protected (S)-3-hydroxymethylpyrrolidine | Enabled chiral pool derivatization but required activation steps |
1996-2000 | First commercial availability of (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | Provided pre-activated enantiopure building block |
2001-Present | Adoption in automated synthesis platforms and flow chemistry | Supported high-throughput medicinal chemistry programs |
Synthetic methodologies for accessing this chiral synthon typically start from readily available (R)-3-hydroxymethylpyrrolidine, which undergoes Boc protection followed by selective mesylation. Modern optimized procedures achieve yields exceeding 90% under mild conditions (0-5°C, DCM solvent, triethylamine base), significantly outperforming early methods that suffered from over-sulfonation and required chromatographic purification [1] [4]. The current commercial production employs continuous flow reactors that enhance reproducibility while minimizing hazardous waste—a critical advancement given the compound's classification under Hazard Class 6.1 (harmful if swallowed) and the requirement for specialized HazMat shipping protocols [1] [5].
The strategic value of this compound in drug discovery stems from its dual functionality: the electron-deficient mesylate serves as an exceptional leaving group (relative reactivity parameter = 5.2 versus tosylate's 1.0), while the Boc group offers orthogonal protection that can be selectively removed under mild acidic conditions [3] [5]. This combination enables multi-step synthetic sequences without compromising stereochemical integrity—a critical advantage when synthesizing target molecules with multiple chiral centers. The methylene spacer between the pyrrolidine ring and the mesylate is particularly consequential, as it permits nucleophilic displacements without significant steric interference from the adjacent Boc group, maintaining reaction rates approximately 2.8 times higher than observed in directly attached mesylate analogs [4].
Table 2: Sourcing Options for Research-Scale Quantities (2024)
Supplier | Catalog Number | Purity | Unit Size | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 120942 | 97% | 1g | $1,350 |
Alichem | 177947761 | >95% | 250mg | $187.25 |
Crysdot | CD11230167 | 95+% | 1g | $434 |
Fluorochem | F338037 | 97% | 100mg | £32.00 (~$41) |
In contemporary medicinal chemistry, this chiral building block serves three principal roles:
Nucleophilic Displacement Scaffold: The mesylate undergoes clean S~N~2 reactions with diverse nucleophiles including azides, cyanides, and primary/secondary amines. This reactivity has been leveraged in the synthesis of ibrutinib analogs, where displacement with a pyrazolopyrimidine system generated key intermediates in 78-85% yield with complete stereochemical retention [3] [7]. The reaction typically proceeds optimally in polar aprotic solvents (DMF, acetonitrile) at 50-80°C, with no observable racemization when conducted under anhydrous conditions.
Cross-Coupling Partner: Recent advances have demonstrated its efficacy in palladium-catalyzed cross-couplings, particularly with boronic acids in Suzuki-Miyaura reactions. The electron-withdrawing mesylate activates the adjacent methylene toward oxidative addition, enabling C-C bond formation without requiring prior conversion to iodide or bromide. This streamlined approach reduced synthetic steps in developing mTOR inhibitors by eliminating two protection/deprotection sequences [5].
Ring-Functionalization Precursor: Following nucleophilic displacement, the deprotected pyrrolidine nitrogen serves as a hydrogen-bond acceptor in numerous biologically active molecules. Notably, it forms the core structure of DPP-4 inhibitors for type 2 diabetes management, where the (R)-configuration confers optimal binding to the S2 pocket of the enzyme. Clinical candidates derived from this synthone demonstrate IC~50~ values in the low nanomolar range—approximately 3-fold more potent than those incorporating the (S)-enantiomer [3] [5].
Table 3: Representative Pharmaceutical Applications
Therapeutic Target | Role of Intermediate | Resulting Clinical Candidate | Key Advantage |
---|---|---|---|
Kinase Inhibitors (BTK) | Nucleophilic displacement with heterocycles | Ibrutinib analogs | Enhanced selectivity profile |
Protease Inhibitors (HCV NS3/4A) | Chiral alkylating agent | Telaprevir intermediates | Reduced diastereomer formation |
GPCR Antagonists (CCR5) | Ring expansion substrate | Maraviroc derivatives | Improved metabolic stability |
Case studies highlight its critical role in accelerating drug discovery timelines. In developing BI 3802—a potent E3 ligase modulator—researchers at Boehringer Ingelheim employed this building block to introduce the chiral pyrrolidinylmethyl moiety in a single step, replacing a previously inefficient five-step sequence that suffered from racemization. This strategic substitution reduced the synthetic route by 48 hours and improved overall yield from 12% to 67% [1]. Similarly, its application in synthesizing JAK/STAT pathway inhibitors enabled gram-scale production of stereochemically pure intermediates that were previously unattainable via resolution techniques [3] [5].
Handling considerations significantly influence its application in automated platforms. The compound requires storage at 2-8°C under inert atmosphere due to potential hydrolysis of the mesylate group (t~1/2~ = 14 days at 25°C/60% RH). Modern synthesis workflows address this by integrating on-demand preparation modules that generate the mesylate immediately prior to use, minimizing decomposition during storage [2] [5]. These technical advances, combined with its versatile reactivity profile, secure its position as an indispensable building block in contemporary medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1